molecular formula C13H19NO2 B15055367 (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

(4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B15055367
M. Wt: 221.29 g/mol
InChI Key: PXVHDGQRKTXDLF-UHFFFAOYSA-N
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Description

(4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is an organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidine ring.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction, where a suitable precursor is reduced to form the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using halides and other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol: Unique due to its specific substitution pattern and functional groups.

    (4-(3,5-Difluorophenyl)-1-methylpyrrolidin-3-yl)methanol: Similar structure but with difluorophenyl substitution.

    (4-(3-Ethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol: Similar structure but with ethoxyphenyl substitution.

Uniqueness

This compound is unique due to its specific combination of a methoxyphenyl group and a hydroxymethyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[4-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H19NO2/c1-14-7-11(9-15)13(8-14)10-4-3-5-12(6-10)16-2/h3-6,11,13,15H,7-9H2,1-2H3

InChI Key

PXVHDGQRKTXDLF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C2=CC(=CC=C2)OC)CO

Origin of Product

United States

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